4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid
Description
4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, featuring a pyridine ring substituted with a methylcarbamoyl group
Properties
CAS No. |
827025-43-4 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-15-13(17)12-8-11(6-7-16-12)20-10-4-2-9(3-5-10)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19) |
InChI Key |
VZFSTXQLIJZHHK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylamine to form 2-(methylcarbamoyl)pyridine.
Coupling Reaction: The 2-(methylcarbamoyl)pyridine is then coupled with 4-hydroxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Pyridin-4-ylbenzoic acid: Similar structure but lacks the methylcarbamoyl group.
4-(Pyridin-3-yl)benzoic acid: Similar structure with the pyridine ring attached at a different position.
4-(Pyridin-2-yl)benzoic acid: Similar structure with the pyridine ring attached at a different position.
Uniqueness
4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid is unique due to the presence of the methylcarbamoyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid, also known by its CAS number 827025-41-2, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H12N2O4
- Molecular Weight : 272.26 g/mol
- CAS Number : 827025-41-2
The compound features a benzoic acid structure substituted with a pyridine ring and a methylcarbamoyl group, which may contribute to its biological properties.
Research indicates that derivatives of benzoic acid, including this compound, can influence various biological pathways:
- Proteasome and Autophagy Activation : Studies have shown that certain benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. For instance, compounds similar to this compound have been found to activate cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .
- Antioxidant Activity : Some studies suggest that benzoic acid derivatives exhibit antioxidant properties, which may protect cells from oxidative stress and related damage .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. While some derivatives showed significant inhibition of cell growth in cancer cells like Hep-G2 and A2058, others demonstrated low cytotoxicity in normal fibroblast cells .
Therapeutic Potential
The biological activities of this compound suggest several therapeutic applications:
- Anti-aging Agents : Given its role in enhancing proteostasis mechanisms, this compound may be investigated as a potential anti-aging agent by promoting cellular repair processes .
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells while sparing normal cells positions this compound as a candidate for further research in oncology .
Case Studies
- In Silico Studies : Computational analyses have indicated that compounds related to this compound can bind effectively to key enzymes involved in protein degradation pathways. These findings support the hypothesis that such compounds could be developed into pharmacological agents targeting age-related diseases .
- Cell-Based Assays : In experiments with various cell lines, certain derivatives demonstrated a significant increase in proteasomal activity. For instance, compounds exhibiting structural similarities showed enhanced activation of chymotrypsin-like activity at concentrations around 5 μM .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O4 |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 827025-41-2 |
| Biological Activities | Proteasome activation, antioxidant effects, cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
